6-methoxy-3-Pyridinecarboximidamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxypyridine-3-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-11-6-3-2-5(4-10-6)7(8)9/h2-4H,1H3,(H3,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGLKDNCBWAFST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 6 Methoxy 3 Pyridinecarboximidamide
Exploration of Functional Group Transformations
The strategic modification of 6-methoxy-3-pyridinecarboximidamide can be approached by targeting its distinct functional groups. Each site offers a unique handle for chemical manipulation, leading to a variety of derivatives.
The nitrogen atom within the pyridine (B92270) ring is basic and represents a primary site for electrophilic attack. Its reactivity is a cornerstone of pyridine chemistry, allowing for the synthesis of a wide array of derivatives.
N-Alkylation: The pyridine nitrogen can be readily alkylated using various alkylating agents. This reaction leads to the formation of pyridinium (B92312) salts, which alters the electronic properties and solubility of the parent molecule. For instance, reactions with alkyl halides (e.g., methyl iodide, benzyl bromide) or other electrophiles in suitable solvents can yield quaternary ammonium compounds researchgate.netrsc.org. The N-alkylation of related imidazopyridine systems has been achieved using reagents like 1-(chloromethyl)-4-methoxybenzene in the presence of a base such as potassium carbonate in DMF fabad.org.tr.
N-Oxidation: Oxidation of the pyridine nitrogen atom to form an N-oxide is a common and versatile transformation researchgate.netarkat-usa.org. This reaction can be accomplished using various oxidizing agents, with peracids like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid being frequently employed arkat-usa.org. The resulting N-oxide exhibits modified electronic and steric properties. The N-O bond introduces a dipole, enhances the electron-donating character of the ring, and can facilitate subsequent substitution reactions at positions 2 and 4 of the pyridine ring arkat-usa.orglmaleidykla.lt.
Table 1: Representative Reactions at the Pyridine Nitrogen
| Reaction Type | Reagent Examples | Product Type |
|---|---|---|
| N-Alkylation | Methyl iodide (CH₃I), Benzyl bromide (BnBr) | Pyridinium salt |
| N-Oxidation | m-CPBA, H₂O₂/Acetic Acid | Pyridine N-oxide |
The imidamide group (also known as an amidine) is a nitrogen analogue of a carboxylic acid and possesses a rich reaction chemistry. It contains both nucleophilic (amino) and electrophilic (imidoyl carbon) centers.
Hydrolysis: The imidamide group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would convert it to the corresponding 6-methoxy-3-pyridinecarboxamide and ultimately to 6-methoxy-nicotinic acid. The rate and conditions of this hydrolysis would be influenced by the specific reaction environment. The hydrolysis of related amide and anhydride functionalities can be catalyzed by pyridine derivatives, highlighting the potential for intramolecular catalysis or pH-dependent stability chemrxiv.orgresearchgate.net.
Cyclization Reactions: The imidamide moiety is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. It can react with bifunctional electrophiles to form new ring systems. For example, condensation with α,β-unsaturated ketones or 1,3-dicarbonyl compounds can lead to the formation of substituted pyrimidine (B1678525) or diazine rings. Intramolecular cyclization is also a possibility if a suitable reactive group is introduced elsewhere in the molecule figshare.comnih.govmdpi.comresearchgate.net.
The methoxy (B1213986) group at the 6-position significantly influences the reactivity of the pyridine ring. While generally stable, it can be transformed under specific conditions.
O-Demethylation: The cleavage of the methyl-oxygen bond to yield the corresponding 6-hydroxy-3-pyridinecarboximidamide is a key transformation. This can be achieved using various reagents that target aryl methyl ethers chem-station.com. Common methods include treatment with strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃), or strong protic acids such as 47% hydrobromic acid (HBr) at elevated temperatures chem-station.compatexia.com. More selective methods have also been developed; for instance, L-selectride has been shown to chemoselectively demethylate methoxypyridines in the presence of other methoxyarenes like anisole thieme-connect.comelsevierpure.com.
Nucleophilic Aromatic Substitution (SNAr): The methoxy group can function as a leaving group in nucleophilic aromatic substitution reactions, although it is less reactive than a halogen. For substitution to occur, the pyridine ring typically requires activation by strong electron-withdrawing groups, or the reaction must be performed under forcing conditions stackexchange.compearson.commasterorganicchemistry.com. A protocol for the nucleophilic amination of methoxypyridines using sodium hydride (NaH) in the presence of lithium iodide (LiI) has been developed, providing a route to aminopyridines ntu.edu.sg. The inherent electron-deficient nature of the pyridine ring favors nucleophilic attack at positions 2, 4, and 6 stackexchange.comyoutube.com.
Table 2: Common Reagents for O-Demethylation of Methoxyarenes
| Reagent Class | Specific Example(s) | Typical Conditions |
|---|---|---|
| Lewis Acids | Boron tribromide (BBr₃), Aluminum chloride (AlCl₃) | Inert solvent (e.g., DCM), low to ambient temp. |
| Protic Acids | Hydrobromic acid (HBr, 47% aq.) | High temperature (reflux) |
| Selective Hydrides | L-selectride® | THF, reflux |
| Thiolates | Ethanethiol (EtSH) with base (e.g., NaOH) | Basic conditions, elevated temperature |
Synthesis of Analogues and Homologues for Structure-Activity Relationship (SAR) Studies
To explore the structure-activity relationships (SAR) of this compound, the synthesis of analogues with systematic structural modifications is essential nih.gov. These studies involve altering the pyridine core and substituting the imidamide nitrogen atoms to probe the impact of these changes on biological activity nih.govresearchgate.net.
The pyridine ring serves as a scaffold that can be functionalized at the C-2, C-4, and C-5 positions to evaluate the effects of steric and electronic properties on activity.
Electrophilic Aromatic Substitution: The existing methoxy group is an ortho-, para-directing activator, while the pyridine nitrogen and the carboximidamide group are deactivating. The net effect will direct incoming electrophiles, though reactions may require harsh conditions.
Nucleophilic Aromatic Substitution: Introduction of a good leaving group, such as a halogen, onto the ring allows for subsequent displacement by various nucleophiles (e.g., amines, thiols, alkoxides) to generate a wide range of analogues. For example, 2-amino-3-nitro-6-chloropyridine can be methoxylated with sodium methoxide (B1231860) to produce 2-amino-3-nitro-6-methoxypyridine, demonstrating the displacement of chloride by a methoxide ion google.comgoogle.com.
Cross-Coupling Reactions: Halogenated derivatives of the parent compound can serve as precursors for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce aryl, alkyl, or amino substituents at various positions on the pyridine ring.
Modification of the imidamide nitrogen atoms allows for the exploration of hydrogen bonding capabilities and steric bulk at this position.
N-Alkylation and N-Arylation: The primary amino group of the imidamide can be mono- or di-substituted through reactions with alkyl halides or via reductive amination with aldehydes and ketones. N-arylation can be achieved through methods like the Buchwald-Hartwig amination. The synthesis of N-alkyl-N-aryl pyridin-2-amines has been reported as a strategy to introduce steric hindrance and modify molecular conformation nih.gov.
N-Acylation and N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides can produce N-acyl or N-sulfonyl derivatives. These modifications can alter the electronic properties and hydrogen-bonding potential of the imidamide moiety. The synthesis of pyridine-based N-sulfonamides is a known strategy for creating new bioactive compounds nih.gov.
Condensation Reactions: The nucleophilic amino group can be condensed with various carbonyl compounds to form imines or reacted with isocyanates and isothiocyanates to yield urea and thiourea derivatives, respectively. The synthesis of various carboxamides via condensation of acid chlorides with amines is a well-established method for generating diverse libraries of compounds for SAR studies mdpi.com.
Scaffold Hopping and Bioisosteric Replacements Strategies
In the quest for novel and improved therapeutic agents, medicinal chemists often employ sophisticated design strategies to modify existing molecular scaffolds. Two such powerful approaches, scaffold hopping and bioisosteric replacement, are particularly relevant to the development of derivatives of this compound. These strategies aim to optimize a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties, while potentially uncovering new intellectual property.
Rationale for Scaffold Modifications in Research
The primary motivation for modifying a chemical scaffold is to enhance a molecule's drug-like properties. A promising lead compound, while demonstrating desired biological activity, may possess liabilities such as poor metabolic stability, off-target effects, or undesirable physicochemical characteristics. Scaffold hopping, the replacement of a core molecular structure with a topologically similar but structurally distinct framework, can address these issues. This strategy allows for the exploration of new chemical space, potentially leading to compounds with improved properties that are outside the scope of existing patents. For instance, replacing a metabolically susceptible aromatic ring with a more robust heterocyclic system can significantly enhance a drug's half-life in the body.
Bioisosteric replacement is a more nuanced approach that involves substituting a functional group or a part of a molecule with another group that has similar physical or chemical properties, leading to a comparable biological response. This strategy is often employed to fine-tune a molecule's interaction with its biological target, improve its absorption, distribution, metabolism, and excretion (ADME) profile, or eliminate unwanted side effects. The success of bioisosteric replacements is highly dependent on the specific molecular context, and not all substitutions will result in a favorable outcome.
A key driver for both scaffold hopping and bioisosteric replacement is the mitigation of metabolic liabilities. Oxidative metabolism, often mediated by cytochrome P450 enzymes, is a major pathway for drug clearance and can sometimes lead to the formation of reactive metabolites. Replacing a metabolically labile group with a more stable bioisostere can block these metabolic pathways, thereby improving the drug's safety and efficacy.
Design Principles for Novel Pyridine-Based Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. stackexchange.com Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the compound's solubility and interaction with biological targets. When designing novel pyridine-based scaffolds derived from this compound, several key principles are considered.
One fundamental principle is the strategic incorporation of nitrogen atoms into aromatic systems to enhance metabolic stability. Replacing a carbon atom in a phenyl ring with a nitrogen atom to form a pyridine ring can decrease the ring's susceptibility to oxidative metabolism. nih.gov This is a common tactic in scaffold hopping to improve a compound's pharmacokinetic profile.
Another important design consideration is the modulation of the pyridine ring's electronic properties through the introduction of various substituents. The electron-donating methoxy group at the 6-position of the parent compound, for example, influences the electron density of the pyridine ring and can direct the course of chemical reactions. The design of new scaffolds may involve altering the position or nature of such substituents to fine-tune the molecule's electronic and steric properties for optimal target engagement.
Bioisosteric replacement of the pyridine ring itself is also a viable strategy. For example, other six-membered heterocycles like pyrimidine or pyrazine can be explored as potential replacements. Furthermore, five-membered heterocyclic rings or even non-aromatic bicyclic systems can sometimes mimic the spatial and electronic features of the pyridine scaffold while offering different physicochemical properties.
The carboximidamide group also presents opportunities for bioisosteric replacement. This functional group can be replaced with other moieties that can participate in similar hydrogen bonding interactions, such as other nitrogen-containing heterocycles. The choice of a suitable bioisostere depends on the specific interactions the carboximidamide group makes with its biological target.
Table of Potential Bioisosteric Replacements for the Pyridine Ring and Carboximidamide Group:
| Original Group | Potential Bioisosteric Replacements | Rationale |
| Pyridine | Pyrimidine, Pyrazine, Thiophene, Fused bicyclic systems | Modulate electronics, improve metabolic stability, explore new chemical space |
| Carboximidamide | Tetrazole, Oxadiazole, Triazole, Guanidine | Mimic hydrogen bonding patterns, improve metabolic stability, alter pKa |
By applying these design principles, researchers can systematically explore the chemical space around the this compound scaffold to develop novel compounds with superior therapeutic potential. The iterative process of design, synthesis, and biological evaluation is crucial for the successful application of scaffold hopping and bioisosteric replacement strategies in drug discovery.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic states and properties of a molecule. nih.gov By solving approximations of the Schrödinger equation, these methods can elucidate fundamental aspects of molecular behavior. nih.gov
Electronic structure analysis is crucial for understanding a molecule's reactivity, stability, and spectroscopic properties. Density Functional Theory (DFT) is a widely used computational method for this purpose, balancing accuracy with computational cost. nih.gov DFT calculations can determine the energies and shapes of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. For a molecule like 6-methoxy-3-pyridinecarboximidamide, the HOMO is likely localized on the electron-rich pyridine (B92270) ring and methoxy (B1213986) group, while the LUMO may be distributed over the electron-withdrawing carboximidamide group. Natural Bond Orbital (NBO) analysis can further reveal details about charge delocalization and hyperconjugative interactions that contribute to molecular stability. researchgate.netmdpi.com
Table 1: Illustrative Frontier Molecular Orbital Data for a Pyridine Derivative This table presents typical data obtained from DFT calculations and is for illustrative purposes only, as specific experimental or calculated values for this compound are not publicly available.
| Parameter | Calculated Value (eV) | Implication |
| EHOMO | -6.5 | Electron-donating capability |
| ELUMO | -1.2 | Electron-accepting capability |
| Energy Gap (ΔE) | 5.3 | Chemical stability and reactivity |
Conformational analysis investigates the different spatial arrangements of a molecule's atoms (conformers) that can be interconverted by rotation around single bonds. The methoxy group and the carboximidamide group in this compound can rotate relative to the pyridine ring, leading to various conformers with different energies.
Computational methods can map the potential energy surface (PES) by systematically rotating these bonds and calculating the energy of each resulting geometry. researchgate.net This process identifies the lowest-energy conformer (the ground state) and the energy barriers required for interconversion between different conformers. mdpi.com These energy landscapes are critical for understanding which shape the molecule is most likely to adopt, which is a key determinant of its ability to interact with biological targets. Studies on similar molecules, such as methoxy-substituted metacyclophanes, have used these techniques to determine a preference for specific anti or syn conformations. researchgate.net
Molecular Modeling and Docking Simulations
Molecular modeling and docking are computational techniques used to predict how a molecule (a ligand) binds to a macromolecular target, such as a protein or enzyme. nih.gov This is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov
Molecular docking simulations place a ligand into the binding site of a target protein and evaluate the binding affinity using a scoring function. nih.gov The process begins with the three-dimensional structures of both the ligand (this compound) and the target protein. The simulation then explores various possible orientations and conformations of the ligand within the protein's active site.
The results are ranked based on a calculated binding energy (or docking score), which estimates the strength of the interaction. nih.gov A lower binding energy typically indicates a more stable and favorable interaction. These predictions can identify key interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions, that stabilize the ligand-protein complex. For this compound, the carboximidamide group would be expected to act as a strong hydrogen bond donor and acceptor, while the pyridine ring could engage in π-stacking interactions.
Beyond simply predicting binding affinity, docking simulations provide detailed mechanistic insights into how a ligand interacts with its target. The predicted binding mode, or pose, reveals the specific amino acid residues in the active site that are crucial for recognition and binding.
For example, a simulation might show that the methoxy group of this compound fits into a hydrophobic pocket, while the nitrogen atoms of the pyridine and carboximidamide groups form specific hydrogen bonds with polar residues like serine or glutamic acid. This information can explain the molecule's specificity and activity. Furthermore, Molecular Dynamics (MD) simulations can be performed on the predicted ligand-protein complex to assess its stability over time, providing a more dynamic and realistic view of the binding. nih.govnih.gov
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry is a powerful tool for mapping out the step-by-step pathway of a chemical reaction, including the identification of transient intermediates and transition states. rsc.org For a compound like this compound, this could involve studying its synthesis, metabolism, or its mechanism of action if it acts as an enzyme inhibitor.
By applying methods like DFT, researchers can calculate the energy changes that occur as reactants are converted into products. rsc.org The process involves locating the transition state structure—the highest energy point along the reaction coordinate—and calculating the activation energy barrier. rsc.orgweizmann.ac.il A lower activation energy implies a faster reaction rate. These studies can clarify reaction pathways, such as whether a reaction proceeds through a concerted one-step mechanism or a multi-step process involving intermediates. This theoretical understanding can be invaluable for optimizing reaction conditions in synthetic chemistry or for designing more effective enzyme inhibitors. rsc.org
Structure-Based Design Principles Guided by In Silico Approaches
The this compound scaffold represents a potential starting point for the development of new therapeutic agents. Pyridine-based structures are common components of kinase inhibitors and other drugs. nih.govnih.govrsc.org In silico approaches are central to modern drug discovery, enabling the rational design of new molecules with improved biological activity. lifechemicals.comchemrevlett.com
Rational drug design aims to create molecules that bind with high affinity and selectivity to a specific biological target, such as a protein kinase. nih.gov Starting with a lead compound like this compound, computational tools are used to predict how structural modifications would affect its interaction with a target's binding site.
Molecular docking is a primary tool used in this process. nih.govresearchgate.net A high-resolution crystal structure of the target protein is used to create a 3D model of its active site. The lead compound is then computationally "docked" into this site to predict its preferred binding mode and affinity. This analysis reveals key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov
Based on the initial docking results, medicinal chemists can design new derivatives to optimize these interactions. For the this compound scaffold, this could involve:
Exploring the Ribose Pocket: Adding substituents to the methoxy group to form new hydrogen bonds with residues in the ATP ribose-binding pocket of a kinase. nih.gov
Modifying the Amidine Group: Replacing the amidine with other functional groups (e.g., amides, carbamates) to alter hydrogen bonding patterns or improve physicochemical properties. mdpi.com
Substitution on the Pyridine Ring: Placing different chemical groups at other positions on the pyridine ring to probe for additional hydrophobic interactions or to displace key water molecules from the active site.
The following table outlines a hypothetical rational design strategy for derivatives of this compound targeting a generic kinase.
| Derivative Modification | Rationale | Target Interaction |
| Replace 6-methoxy with 6-(2-hydroxyethoxy) | Introduce a flexible H-bond donor | Form additional hydrogen bond with kinase hinge region |
| Add a methyl group to the amidine nitrogen | Fill a small hydrophobic pocket | Increase van der Waals contacts and binding affinity |
| Replace pyridine with a pyrimidine (B1678525) core | Alter H-bond acceptor geometry | Optimize interactions with hinge region backbone acs.org |
| Add a chlorine atom at the 5-position | Modulate electronics and fill a pocket | Enhance hydrophobic interactions and potency |
This iterative cycle of in silico design, chemical synthesis, and in vitro testing is a cornerstone of modern drug discovery, allowing for the efficient development of potent and selective inhibitors. researchgate.netnih.gov
3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method correlates the biological activity of a series of compounds with their 3D properties. researchgate.net For a set of analogues of this compound, a 3D-QSAR model would be built by aligning the structures and calculating their steric and electrostatic fields. nih.govnih.gov The resulting model can predict the activity of new, unsynthesized compounds and produce 3D contour maps that highlight regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. researchgate.net
Hirshfeld Surface Analysis: When a crystal structure is available, Hirshfeld surface analysis provides a powerful way to visualize and quantify the intermolecular interactions that govern the molecule's 3D packing. nih.govacs.org The Hirshfeld surface is a unique boundary for a molecule within a crystal, and it can be color-mapped to show different types of close contacts with neighboring molecules. iucr.orgresearchgate.net A 2D "fingerprint plot" derived from this surface summarizes all the intermolecular contacts, giving a percentage contribution for each type of interaction. researchgate.net
The table below shows a hypothetical breakdown of intermolecular contacts for this compound, as would be determined by Hirshfeld surface analysis.
| Intermolecular Contact Type | Hypothetical Contribution | Description |
| H···H | 45% | Non-specific van der Waals contacts between hydrogen atoms. iucr.org |
| O···H / H···O | 25% | Represents hydrogen bonds involving the methoxy oxygen and amidine N-H groups. |
| N···H / H···N | 15% | Represents hydrogen bonds involving the pyridine nitrogen and amidine N-H groups. |
| C···H / H···C | 10% | Weak C-H···π interactions involving the aromatic ring. |
| C···C | 5% | Indicates π-π stacking between pyridine rings. |
This detailed analysis of the molecule's 3D shape and interaction patterns is crucial for understanding its solid-state properties and for designing molecules that can effectively conform to the three-dimensional shape of a biological target's binding site. lifechemicals.comnih.gov
In Vitro Biological Activity and Mechanistic Studies
Enzyme Inhibition Assays and Mechanistic Characterization
The potential of 6-methoxy-3-Pyridinecarboximidamide and its structural analogs as enzyme inhibitors has been a subject of scientific investigation. These studies aim to identify specific molecular targets and understand the kinetics of inhibition, which is crucial for assessing therapeutic potential.
While direct studies on the endonuclease inhibitory activity of this compound are not extensively detailed in the available literature, research into related pyridine-3-carboxamide (B1143946) scaffolds has identified potent inhibitory effects against bacterial topoisomerase II enzymes, such as DNA gyrase. nih.gov A study focused on pyridine-3-carboxamide-6-yl-ureas reported the design and synthesis of a series of compounds targeting the ATPase sub-unit of DNA gyrase. nih.gov This enzyme is critical for bacterial DNA replication, and its inhibition leads to bacterial death. The development of these inhibitors was guided by the structural aspects of the GyrB ATPase site, leading to derivatives with excellent enzyme inhibitory activity. nih.gov
The broader class of pyridine-containing compounds has been evaluated against various enzyme families. For instance, different heterocyclic scaffolds are known to be potent inhibitors of specific kinases and proteases. bosterbio.comnih.gov In the context of antitubercular drug discovery, a library of compounds including a 6-dialkylaminopyrimidine carboxamide series was screened to identify novel hits. nih.gov During this process, compounds suggested to function via promiscuous mechanisms, such as the inhibition of the QcrB subunit of the cytochrome bc₁ complex, were excluded to focus on more specific and novel mechanisms of action. nih.gov While this indicates that related structures can interact with enzyme complexes like cytochrome bc₁, specific and potent inhibitory activity of this compound against particular kinases or proteases is not a primary finding in the reviewed studies.
In Vitro Antimicrobial Activity Investigations
The antimicrobial properties of the pyridine (B92270) carboxamide scaffold have been a significant area of research, particularly in the search for new treatments for infectious diseases.
The pyridine carboxamide scaffold has shown notable promise against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. In one study, a compound from this class, identified as MMV687254, was found to inhibit Mtb growth. nih.gov This compound demonstrated activity not only against the standard laboratory strain but also against various clinical drug-resistant strains of Mtb, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range. nih.gov
Table 1: In Vitro Activity of MMV687254 against M. tuberculosis
| Strain | Resistance Profile | MIC (µM) |
| Clinical Strain 1 | Multidrug-Resistant | 1.56 - 3.125 |
| Clinical Strain 2 | Multidrug-Resistant | 1.56 - 3.125 |
| Clinical Strain 3 | Extensively Drug-Resistant | 1.56 - 3.125 |
This table presents the range of Minimum Inhibitory Concentrations (MIC) for the pyridine carboxamide compound MMV687254 against various drug-resistant clinical isolates of M. tuberculosis, as reported in the literature. nih.gov
Further research on related structures, such as 6-dialkylaminopyrimidine carboxamides, also identified compounds with moderate to potent antitubercular activity, confirming the potential of this chemical class. nih.gov
Derivatives of pyridine and related structures have been broadly screened for antibacterial activity against a range of Gram-positive and Gram-negative organisms.
Pyridine-3-carboxamide-6-yl-ureas : This series of compounds, designed as DNA gyrase inhibitors, demonstrated potent antibacterial efficacy, particularly against Gram-positive bacteria. nih.gov
3-(Pyridine-3-yl)-2-oxazolidinone Derivatives : A series of these compounds showed strong antibacterial activity comparable to the antibiotic linezolid (B1675486) against five different Gram-positive bacterial strains. nih.gov
6-Methoxyquinoline-3-carbonitrile Derivatives : Several compounds from this series showed moderate activity against both Gram-positive (e.g., Streptococcus pneumonia, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. core.ac.uk
2-Methoxy-3-cyanopyridine Derivatives : These compounds were screened for their antibacterial activity against Gram-positive (S. aureus, M. luteus) and Gram-negative (E. coli, S. thyphi) bacteria, with some showing activity. researchgate.net
Table 2: Antimicrobial Activity of Related Pyridine Derivatives
| Compound Series | Gram-Positive Activity | Gram-Negative Activity |
| Pyridine-3-carboxamide-6-yl-ureas nih.gov | Potent | Not specified as primary target |
| 3-(Pyridine-3-yl)-2-oxazolidinones nih.gov | Strong | Not specified as primary target |
| 6-Methoxyquinoline-3-carbonitriles core.ac.uk | Moderate | Moderate |
| 2-Methoxy-3-cyanopyridines researchgate.net | Screened | Screened |
This table summarizes the reported antibacterial activity spectrum for several compound series structurally related to this compound.
Mechanistic studies have revealed several ways in which pyridine carboxamide-related compounds exert their antimicrobial effects. Instead of interfering with cell wall synthesis, the primary mechanisms identified are related to nucleic acid synthesis and prodrug activation.
One significant mechanism of action for a series of pyridine-3-carboxamide derivatives is the inhibition of the bacterial enzyme DNA gyrase. nih.gov This enzyme is essential for managing DNA topology during replication, and its inhibition is a validated antibacterial strategy. nih.gov
For the antitubercular compound MMV687254, mechanistic studies revealed that it functions as a prodrug. nih.gov Its anti-mycobacterial activity requires hydrolysis by a mycobacterial amidase, AmiC, to be converted into its active form. nih.gov Furthermore, investigations showed that this compound may possess a dual mechanism of action. It was observed to inhibit the intracellular growth of a resistant strain of M. bovis BCG within macrophages, suggesting it also modulates host antimicrobial pathways by inducing autophagy. nih.gov
Antioxidative Activity Studies In Vitro
The evaluation of a compound's antioxidant capacity is a critical step in determining its potential for mitigating oxidative stress. This is typically assessed through a series of established in vitro assays.
Radical Scavenging Assays (e.g., DPPH, ABTS)
To quantify the ability of this compound to neutralize free radicals, researchers would commonly employ the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The DPPH assay involves a stable free radical that changes color from violet to pale yellow upon accepting a hydrogen atom or an electron from an antioxidant. The change in absorbance, typically measured at 517 nm, is proportional to the radical scavenging activity of the compound. mdpi.comnih.govnih.gov Similarly, the ABTS assay measures the reduction of the ABTS radical cation, which is monitored by the decrease in its characteristic absorbance at a specific wavelength. nih.govcapes.gov.br The results are often expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the radicals.
Ferric Reducing/Antioxidant Power (FRAP) Assays
The FRAP assay directly measures the ability of a compound to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺). nih.gov This reduction is typically detected by the formation of a colored complex at low pH, with the intensity of the color being proportional to the antioxidant power of the substance. nih.govresearchgate.net This method provides a direct measure of the total antioxidant capacity of the compound.
Antiproliferative Activity against Isolated Cell Lines In Vitro
To assess the potential of this compound as an anticancer agent, its effect on the growth and viability of cancer cells would be studied using various human cancer cell lines.
Cell Viability and Growth Inhibition Assays (e.g., MTT Method)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. mdpi.comnih.gov In this assay, mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells. researchgate.netnih.gov By treating cancer cells with varying concentrations of this compound, a dose-response curve can be generated to determine the IC50 value—the concentration at which 50% of cell growth is inhibited. researchgate.netnih.gov
Selective Activity against Specific Cell Lines (e.g., HCT-116, MCF-7, MG-63)
The antiproliferative effect of a compound is often evaluated against a panel of cancer cell lines to determine its spectrum of activity and potential selectivity. Commonly used cell lines include HCT-116 (human colon carcinoma), MCF-7 (human breast adenocarcinoma), and MG-63 (human osteosarcoma). researchgate.netnih.gov Observing differential activity against various cell lines can provide insights into the compound's mechanism of action and its potential therapeutic targets. For instance, a compound might show potent activity against a colon cancer line like HCT-116 but be less effective against a breast cancer line such as MCF-7, suggesting a specific cellular pathway is being targeted. researchgate.netmdpi.com
Structure-Activity Relationships for Antiproliferative Effects
There is currently a lack of specific research data on the structure-activity relationships (SAR) for the antiproliferative effects of this compound. General studies on substituted pyridine derivatives have indicated that the nature and position of substituents on the pyridine ring can significantly influence their potential as anticancer agents. nih.govresearchgate.netnih.gov For instance, the presence of a methoxy (B1213986) (-OCH3) group can, in some cases, enhance antiproliferative activity, while in others, it may lead to a decrease. mdpi.com The specific contribution of the 6-methoxy group in conjunction with the 3-carboximidamide moiety on the pyridine scaffold has not been elucidated.
To establish a clear SAR for the antiproliferative effects of this compound, a systematic study involving the synthesis and in vitro evaluation of a series of analogs would be necessary. This would involve modifying the methoxy group, altering its position on the pyridine ring, and substituting the carboximidamide group to determine the key structural features required for optimal antiproliferative activity. Without such dedicated studies, any discussion on the SAR of this specific compound remains speculative.
Receptor Antagonist/Agonist Studies In Vitro (e.g., Dopamine (B1211576), Serotonin (B10506) Receptors)
Comprehensive in vitro studies to determine the antagonist or agonist activity of this compound at dopamine and serotonin receptors have not been reported in the available scientific literature. Research on other molecules containing a 6-methoxy substituent has shown affinity for these receptors. For example, certain derivatives of 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) have been identified as selective antagonists for the dopamine D3 receptor. Current time information in Bangalore, IN.nih.gov Similarly, other compounds with a methoxy group have been investigated for their interaction with various serotonin receptor subtypes. nih.gov
Table of Receptor Binding Affinity Data
No data available.
Table of Functional Activity Data
No data available.
Coordination Chemistry and Ligand Applications
Metal Complexation Studies with 6-Methoxy-3-Pyridinecarboximidamide
While specific studies on the metal complexation of this compound are not extensively documented in publicly available literature, the behavior of related pyridine (B92270) and pyrimidine (B1678525) derivatives provides valuable insights into its potential coordination behavior.
The synthesis of coordination compounds involving pyridine-based ligands is a well-established area of research. Typically, the reaction of a metal salt with the ligand in a suitable solvent yields the metal complex. Characterization of these compounds is achieved through various spectroscopic and analytical techniques, including FT-IR, NMR, UV-Vis spectroscopy, and single-crystal X-ray diffraction. For instance, studies on copper(II) coordination compounds with pyridine derivatives of N4-methoxyphenyl-thiosemicarbazones have been successfully synthesized and characterized, providing a framework for potential synthetic routes for this compound complexes. nih.gov
Based on the structure of this compound, a bidentate binding mode involving the pyridine nitrogen and one of the carboximidamide nitrogens is highly probable, leading to the formation of a stable five-membered chelate ring. The stoichiometry of the resulting complexes would depend on the metal ion, its preferred coordination number, and the reaction conditions. Research on other pyridine derivatives has shown the formation of both mononuclear and dinuclear complexes. For example, in certain copper(II) complexes with related ligands, both 1:1 and 2:2 metal-to-ligand stoichiometries have been observed. The presence of a methoxy (B1213986) group can influence the ligand's conformational preferences and, consequently, the nuclearity of the resulting complexes. nih.gov
A study on new pyrimidine and pyridine derivatives highlighted the chelating ability of compounds with a 2-aminopyridine (B139424) moiety, which is structurally related to the carboximidamide group. This study demonstrated the chelation of Fe³⁺ and Cu²⁺ ions, with the potential participation of a methoxy-phenyl group in complex formation, suggesting that the methoxy group in this compound could play a role in stabilizing metal complexes. nih.gov
Application as Ligands in Catalysis
Pyridine-containing ligands are ubiquitous in catalysis due to their ability to fine-tune the electronic and steric properties of metal centers. The pyridinecarboximidamide scaffold, in particular, has shown promise in reductive cross-coupling reactions.
Nickel complexes bearing carboximidamide ligands have been successfully employed as catalysts in reductive cross-electrophile coupling (CEC) reactions. tcichemicals.com These reactions enable the formation of C(sp²)–C(sp³) bonds by coupling aryl halides with alkyl halides, a transformation of significant importance in medicinal chemistry and materials science. tcichemicals.com While specific examples using this compound are not detailed, the general success of ligands like Pyridine-2,6-dicarboximidamide (PyBCam) and Picolinimidamide (PyCam) in nickel-catalyzed CEC points to the potential of this compound in similar catalytic systems. tcichemicals.com The use of these ligands circumvents the need for pre-formed organometallic reagents, which are often sensitive and difficult to handle. tcichemicals.com
Table 1: Examples of Carboximidamide Ligands in Reductive Cross-Electrophile Coupling
| Ligand Abbreviation | Full Name | Application |
| PyBCam·HCl | Pyridine-2,6-dicarboximidamide Dihydrochloride | Ni-catalyzed C(sp²)–C(sp³) cross-coupling |
| PyCam·HCl | Picolinimidamide Hydrochloride | Ni-catalyzed C(sp²)–C(sp³) cross-coupling |
| PyBCamCN | N,N'-Dicyanopyridine-2,6-bis(carboximidamide) | Ni-catalyzed C(sp²)–C(sp³) cross-coupling |
| PyCamCN | N'-Cyano-2-pyridinecarboximidamide | Ni-catalyzed C(sp²)–C(sp³) cross-coupling |
| tBuBpyCamCN | 4,4'-Di-tert-Butyl-N-cyano[2,2'-bipyridine]-6-carboximidamide | Ni-catalyzed C(sp²)–C(sp³) cross-coupling |
Source: TCI Chemicals tcichemicals.com
The chelation of the pyridinecarboximidamide ligand to the metal center plays a crucial role in catalysis. The formation of a stable chelate ring can enhance the stability of the catalytic species and influence the selectivity and efficiency of the reaction. The electronic nature of the substituents on the pyridine ring can significantly impact the catalytic activity. The electron-donating methoxy group at the 6-position of this compound would be expected to increase the electron density at the metal center. This, in turn, could affect the rates of oxidative addition and reductive elimination steps in a catalytic cycle. Studies on the reductive coupling of pyridines have shown that the electronic properties of the pyridine ring are critical for the reaction's success. nih.gov
Role in Metal Ion Extraction and Separation Technologies
The ability of this compound to form stable complexes with metal ions suggests its potential utility in metal ion extraction and separation technologies. The selectivity of a ligand for a particular metal ion is a key factor in these applications.
Research on other substituted pyridine and pyrimidine derivatives has demonstrated their capacity to chelate various metal ions. nih.gov For instance, a study on new pyrimidine and pyridine derivatives showed that these compounds could chelate Fe³⁺ and Cu²⁺ ions. nih.gov It was also noted that a catechol ring in one of the derivatives was responsible for its ability to chelate Zn²⁺. nih.gov This suggests that the specific arrangement of donor atoms and the presence of functional groups like the methoxy group in this compound could impart selectivity for certain metal ions. The development of ligands with high selectivity is crucial for the efficient separation of metals from mixtures, which is important in areas such as hydrometallurgy and waste treatment.
Advanced Analytical Techniques in Research
Spectroscopic Characterization Methodologies for Structural Elucidation and Mechanistic Studies
Spectroscopic techniques are indispensable tools for determining the molecular structure and understanding the chemical behavior of compounds. By analyzing the interaction of electromagnetic radiation with matter, chemists can deduce detailed information about the atomic and molecular composition, connectivity, and environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. rsc.org For 6-methoxy-3-pyridinecarboximidamide, ¹H and ¹³C NMR spectroscopy are fundamental for confirming its structure.
In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals reveal the number and environment of different protons. The protons on the pyridine (B92270) ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The methoxy (B1213986) group protons would present as a singlet, likely in the range of δ 3.5-4.5 ppm. The protons of the carboximidamide group would have distinct chemical shifts, influenced by their chemical environment and exchange with solvents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine Ring Protons | 7.0 - 9.0 | 110 - 160 |
| Methoxy Protons (O-CH₃) | 3.5 - 4.5 | 50 - 60 |
| Carboximidamide Protons (NH/NH₂) | Variable (exchangeable) | ~160 |
Note: The predicted values are based on general principles and data for structurally related compounds.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. rsc.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of this compound by measuring its mass-to-charge ratio (m/z) with high precision. rsc.org
The fragmentation pattern observed in the mass spectrum offers a roadmap to the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) or parts of the carboximidamide group. The stability of the pyridine ring would likely result in it being a prominent fragment in the spectrum. libretexts.org The analysis of these fragment ions helps to piece together the molecular structure, confirming the connectivity of the atoms. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups.
The N-H stretching vibrations of the primary amine in the carboximidamide group are expected to appear in the region of 3300-3500 cm⁻¹. The C=N double bond of the imidamide group would show a stretching vibration around 1640-1690 cm⁻¹. The C-O stretching of the methoxy group would likely be observed in the 1000-1300 cm⁻¹ range. The aromatic C-H and C=C stretching vibrations of the pyridine ring would also be present in their characteristic regions.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C=N Stretch (Imidamide) | 1640 - 1690 |
| C-O Stretch (Methoxy) | 1000 - 1300 |
| Aromatic C-H Stretch | ~3000 - 3100 |
| Aromatic C=C Stretch | ~1400 - 1600 |
UV-Vis Spectroscopy for Electronic Transitions and Reaction Monitoring
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and monitoring reaction kinetics. The pyridine ring system in this compound, being a chromophore, will absorb UV light, leading to π-π* and n-π* electronic transitions. The presence of the methoxy and carboximidamide substituents will influence the wavelength of maximum absorption (λmax). This technique can be employed to monitor the progress of reactions involving this compound by observing changes in the absorbance at a specific wavelength.
Advanced Photochemical Techniques
Photochemical techniques are employed to study the behavior of molecules upon absorption of light, providing insights into their excited states and reactive intermediates.
Laser Flash Photolysis (LFP) for Transient Species Detection
Laser flash photolysis (LFP) is a powerful technique used to generate and study transient species such as triplet states and radicals, which are often key intermediates in photochemical reactions. nih.gov For a compound like this compound, LFP could be used to investigate the properties of its excited states upon UV irradiation. nih.gov By exciting the molecule with a short laser pulse, transient absorption spectra can be recorded, allowing for the characterization of the lifetime and reactivity of these short-lived species. This information is crucial for understanding the photostability and potential photochemical reaction pathways of the compound. nih.gov
Electron Spin Resonance (ESR) for Radical Intermediates
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique indispensable for the detection and characterization of chemical species that possess unpaired electrons. wikipedia.orgyoutube.com Its application is particularly crucial for studying metal complexes and organic radicals, which may appear as transient intermediates in chemical reactions. wikipedia.org The fundamental principles of ESR are analogous to those of nuclear magnetic resonance (NMR), but it is the electron spins that are excited rather than the spins of atomic nuclei. wikipedia.org
In the context of this compound, ESR spectroscopy would be the primary method for identifying and studying any radical intermediates that may form during its synthesis, degradation, or involvement in further chemical reactions. The technique is sensitive enough to detect radical concentrations above the spectrometer's detection limit, which can be maintained either through a balance of radical formation and decay or by conducting studies at cryogenic temperatures (e.g., 77 K) to slow down reactions and stabilize the intermediates. wikipedia.org
While specific ESR studies on this compound are not widely documented, research on related pyridine derivatives demonstrates the technique's utility. For instance, studies on irradiated pyridine coordination compounds have successfully used ESR to identify the formation of various carbon and sulfur-centered radicals. acs.org An ESR spectrum's hyperfine coupling patterns and g-factor would provide structural information about the radical intermediate of this compound, revealing which atoms the unpaired electron is localized on. This information is fundamental to understanding reaction mechanisms and the electronic structure of the molecule. wikipedia.org
Table 1: Hypothetical ESR Spectral Parameters for a Radical Intermediate This table is illustrative and shows typical parameters that would be determined in an ESR experiment.
| Parameter | Hypothetical Value | Information Gained |
| g-factor | ~2.0035 | Indicates the radical is likely a carbon-centered organic radical. |
| Hyperfine Coupling Constant (aN) | 1.2 G (Gauss) | Interaction with the pyridine ring nitrogen. |
| Hyperfine Coupling Constant (aH) | 0.5 G (Gauss) | Interaction with specific protons on the molecule. |
| Linewidth | 0.2 G | Provides information on relaxation processes and unresolved couplings. |
Chromatographic and Separation Techniques for Purity and Mixture Analysis
Chromatographic methods are essential for separating the components of a mixture and for determining the purity of a specific compound. For a substance like this compound, techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are critical for quality control and analytical assessment.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity evaluation and quantification of non-volatile or thermally unstable compounds. A validated Reversed-Phase HPLC (RP-HPLC) method is a standard approach for assessing the purity of pyridine derivatives. ptfarm.pl
In a typical application for this compound, the compound would be dissolved in a suitable solvent and injected into the HPLC system. Separation would occur on a column, commonly an octadecylsilane (B103800) (C18) column, which separates compounds based on their hydrophobicity. ptfarm.pl A mobile phase, often a mixture of an aqueous buffer (like a phosphate (B84403) buffer) and an organic solvent such as acetonitrile, is passed through the column to elute the compounds. ptfarm.pl Detection is frequently achieved using a UV detector set to a wavelength where the compound exhibits maximum absorbance. ptfarm.pl The purity of the sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. The method's reliability is established through a validation process that assesses its selectivity, precision, accuracy, and linearity. ptfarm.pl
Table 2: Typical HPLC Method Validation Parameters Based on validation practices for similar compounds. ptfarm.pl
| Validation Parameter | Specification | Typical Result |
| Selectivity | The method can differentiate the analyte from degradation products and impurities. | Achieved |
| Linearity (Correlation Coefficient, r²) | > 0.999 | 0.9995 |
| Precision (Relative Standard Deviation, %RSD) | < 2% | 0.85% |
| Accuracy (Recovery %) | 98.0% - 102.0% | 99.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.03 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the superior separation capability of gas chromatography with the highly sensitive and specific identification power of mass spectrometry. mdpi.com It is an ideal method for identifying and quantifying volatile components within a sample matrix. mdpi.com Due to its high resolution and sensitivity, GC-MS can detect analytes at very low concentrations. mdpi.com
For the analysis of this compound, GC-MS can be used to identify potential impurities, starting materials, or side-products from its synthesis. A sample is vaporized and separated on a GC column (e.g., an HP-5ms column). mdpi.com The separated components then enter the mass spectrometer, which ionizes them (typically via electron ionization at 70 eV) and separates the resulting ions based on their mass-to-charge ratio (m/z). mdpi.comhmdb.ca The resulting mass spectrum serves as a molecular fingerprint, allowing for the confident identification of each component by comparing it to spectral libraries or by interpretation. While some compounds require a derivatization step to increase their volatility for GC analysis, modern methods often aim to analyze components directly to avoid complex sample preparation. mdpi.comnih.gov
Table 3: Illustrative GC-MS Data for Component Identification in a Hypothetical Sample This table presents expected data for the analysis of a sample containing the target compound and a related impurity.
| Compound Name | Hypothetical Retention Time (min) | Key Mass-to-Charge Ratios (m/z) | Identification |
| 6-methoxy-3-pyridinecarbonitrile | 8.5 | 134, 105, 78 | Potential precursor or impurity |
| This compound | 10.2 | 151, 134, 106, 78 | Target Compound |
Future Research Directions and Research Gaps
Untapped Potential in Novel Synthetic Methodologies
The development of efficient and novel synthetic routes is crucial for accessing polysubstituted pyridines like 6-methoxy-3-pyridinecarboximidamide. mdpi.com While classical methods for pyridine (B92270) synthesis exist, there is considerable room for improvement in terms of efficiency, regiocontrol, and scalability, especially for highly functionalized derivatives. mdpi.com
Future research should focus on exploring modern synthetic strategies. One promising area is the use of metal-free annulation reactions, such as the [3+3] annulation between enamines and various building blocks. mdpi.com These methods offer advantages in terms of cost-effectiveness and reduced metal contamination in the final products. mdpi.com Additionally, domino or cascade reactions, which allow for the construction of complex molecules in a single step from simple starting materials, represent a highly desirable approach for the synthesis of functionalized pyridines. acs.org Investigating the application of these modern techniques to the synthesis of this compound could lead to more efficient and versatile production methods.
| Synthetic Strategy | Potential Advantages for this compound Synthesis |
| Metal-Free Annulation | Cost-effective, reduced metal contamination |
| Domino/Cascade Reactions | Increased efficiency, construction of complex molecules in one step |
| Flow Chemistry | Improved reaction control, scalability, and safety |
Expanding the Scope of In Vitro Biological Target Exploration
Pyridine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. researchgate.net However, the specific biological targets of this compound have not been extensively explored. Future research should aim to identify and validate novel in vitro biological targets for this compound.
A comprehensive screening approach against a diverse panel of biological targets, such as kinases, proteases, and G-protein coupled receptors (GPCRs), could reveal unexpected activities. Given that many pyridine-containing compounds are active against multidrug-resistant pathogens, it would be particularly valuable to investigate the potential of this compound and its derivatives as inhibitors of multidrug-resistant S. aureus (MRSA). nih.gov Furthermore, exploring its activity against enzymes and pathways relevant to diseases like cancer and viral infections could open up new therapeutic possibilities. researchgate.net
Advanced Computational Studies for Predictive Modeling and Mechanistic Deepening
Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research. cacrdelhi.com Advanced computational studies on this compound are largely absent from the current literature. Future research should leverage techniques like Density Functional Theory (DFT) and molecular dynamics simulations to gain a deeper understanding of its electronic structure, reactivity, and potential interactions with biological targets. cacrdelhi.com
Quantitative Structure-Activity Relationship (QSAR) studies could be employed to design and predict the activity of novel derivatives of this compound. By correlating structural features with biological activity, these models can help prioritize the synthesis of compounds with improved potency and selectivity. Molecular docking simulations can also be used to predict the binding modes of this compound with potential protein targets, providing insights into its mechanism of action at the molecular level.
| Computational Method | Application to this compound Research |
| Density Functional Theory (DFT) | Understanding electronic structure and reactivity |
| Molecular Dynamics (MD) Simulations | Simulating interactions with biological targets |
| QSAR | Predicting the activity of new derivatives |
| Molecular Docking | Elucidating binding modes with proteins |
Development of this compound as a Chemical Probe or Tool in Specific Biological Pathways
Chemical probes are essential tools for dissecting complex biological pathways. nih.gov Given its unique chemical structure, this compound could be developed into a valuable chemical probe. This would involve designing and synthesizing derivatives that can selectively interact with a specific biological target, allowing for the study of its function in a cellular or in vivo context. nih.gov
For example, if a specific protein target is identified through screening efforts, derivatives of this compound could be functionalized with reporter tags (e.g., fluorescent dyes or biotin) to enable visualization and pull-down experiments. Bivalent ligands, which contain two pharmacophores connected by a linker, could also be designed to target protein-protein interactions or receptor dimers, providing a powerful approach to study complex biological systems. nih.gov
Exploration of New Material Science Applications beyond Traditional Medicinal Chemistry Contexts
The applications of pyridine derivatives extend beyond medicinal chemistry into the realm of material science. mdpi.comresearchgate.net The pyridine ring's ability to coordinate with metals and its inherent electronic properties make it a versatile building block for functional materials. mdpi.com Future research should explore the potential of this compound in this area.
One avenue of exploration is its use as a monomer for polymerization. The synthesis of polypyridinonorbornenes via ring-opening metathesis polymerization (ROMP) has been reported, leading to macromolecules with high thermal stability. researchgate.net Investigating whether this compound can be incorporated into similar polymer backbones could lead to new materials with unique properties. Furthermore, the potential of this compound in the development of organic electroluminescent devices, chemosensors, or as a component in metal-organic frameworks (MOFs) warrants investigation. acs.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for preparing 6-methoxy-3-pyridinecarboximidamide, and what key reaction conditions are required?
- Answer : Two primary routes are documented:
- Amidoxime formation : React 6-methoxynicotinonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (70–80°C) for 12–24 hours. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .
- Hydrogenation : Catalytic hydrogenation of the nitrile precursor using Pd/C (10% w/w) in methanol under H₂ (1 atm) yields the carboximidamide. Critical parameters include pH control (neutral to slightly basic) and inert atmosphere .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Answer : Key methods include:
- 1H NMR (400 MHz, DMSO-d6): Methoxy protons at δ 3.85 ppm (s, 3H); pyridine H4/H5 at δ 8.21 (d, J=2.4 Hz) and 7.98 ppm (dd, J=8.4, 2.4 Hz).
- IR : Carboximidamide C=N stretch at 1645–1660 cm⁻¹.
- HPLC-MS : Retention time ~6.2 min (C18 column, 0.1% formic acid/ACN gradient); m/z 165.1 [M+H]+ .
Q. How should researchers assess the chemical stability of this compound under varying experimental conditions?
- Answer : Conduct stability studies:
- Thermal : Store at 40°C/75% RH for 4 weeks; degradation <5% indicates robustness.
- pH stability : Incubate in buffers (pH 1–12) for 24 hours; acidic conditions (pH <3) cause hydrolysis to 6-methoxynicotinic acid.
- Light sensitivity : ICH Q1B testing shows no photodegradation under UV/visible light .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity challenges in functionalizing this compound derivatives?
- Answer : The methoxy group at C6 directs electrophilic substitution to C2 and C4 via resonance effects. Computational studies (DFT/B3LYP/6-31G*) reveal higher electron density at C2 (Mulliken charge: -0.32 vs. -0.28 at C4). Steric hindrance from the carboximidamide group further influences reactivity .
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
- Answer : Apply these strategies:
- Orthogonal assays : Compare IC₅₀ values using SPR (binding affinity) vs. cell-based assays (functional activity).
- Structural analogs : Test derivatives with modified substituents (e.g., 6-ethoxy or 6-fluoro) to isolate structure-activity relationships.
- Meta-analysis : Aggregate data from studies using standardized protocols (e.g., fixed incubation times) .
Q. What computational strategies are recommended for predicting the pharmacokinetic properties of this compound-based compounds?
- Answer :
- QSAR models : Use descriptors like logP (calculated: 1.2), topological polar surface area (TPSA: 78 Ų), and H-bond donors (2) to predict absorption.
- Molecular dynamics : Simulate blood-brain barrier penetration (GROMACS, CHARMM force field).
- ADMET prediction : SwissADME estimates moderate bioavailability (F=50%) and low CYP450 inhibition risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
